molecular formula C15H22O2 B7792644 2-(4-(Tert-butyl)benzyl)butanoic acid

2-(4-(Tert-butyl)benzyl)butanoic acid

Cat. No.: B7792644
M. Wt: 234.33 g/mol
InChI Key: JAHAXQBWGSTLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butyl)benzyl)butanoic acid is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butylbenzyl chloride with a suitable nucleophile, such as a butanoic acid derivative, under basic conditions . The reaction is usually carried out in the presence of a solvent like dioxane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(4-(Tert-butyl)benzyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)benzyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)benzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butyl)benzyl)butanoic acid is unique due to its specific combination of a tert-butyl group, benzyl moiety, and butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2-(4-(Tert-butyl)benzyl)butanoic acid (commonly referred to as TBBA) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of TBBA is C15H22O2, featuring a tert-butyl group attached to a benzyl moiety and a butanoic acid backbone. The synthesis of TBBA typically involves the alkylation of butanoic acid derivatives with tert-butylbenzyl halides under basic conditions, which can yield high purity and yield.

Biological Activity Overview

TBBA exhibits a range of biological activities, notably:

  • Antioxidant Properties : Studies have shown that TBBA can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : TBBA has demonstrated the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary research indicates TBBA may inhibit tumor growth in various cancer cell lines.

The biological activity of TBBA can be attributed to several mechanisms:

  • Enzyme Inhibition : TBBA interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Cell Signaling Modulation : TBBA may affect signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell proliferation.
  • Gene Expression Regulation : It influences the expression of genes related to apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities of TBBA

Activity TypeFindingsReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits IL-6 and TNF-alpha production
AnticancerReduces growth in breast cancer cell lines
Enzyme InhibitionInhibits COX-1 and COX-2
Gene RegulationModulates expression of apoptotic genes

Case Study: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), TBBA was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.

Table 2: Anticancer Activity Data

Concentration (µM)Cell Viability (%)IC50 (µM)
1090
2570
5040
1002045

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-12(14(16)17)10-11-6-8-13(9-7-11)15(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHAXQBWGSTLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.